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The glycosylation profile of therapeutic monoclonal antibodies (mAbs) is a critical quality

attribute that can significantly influence their safety and efficacy. Among the various glycoforms,

the absence or presence of a core fucose on the N-glycan of the Fc region, designated as G0

and G0F respectively, has emerged as a key determinant of immunogenicity. This guide

provides an objective comparison of the immunological effects of G0 and G0F glycoforms,

supported by experimental data, to inform antibody engineering and development strategies.

Data Summary
The primary immunological distinction between G0 and G0F glycoforms lies in their differential

ability to mediate effector functions such as Antibody-Dependent Cellular Cytotoxicity (ADCC)

and Complement-Dependent Cytotoxicity (CDC). The absence of core fucose in the G0

glycoform dramatically enhances its binding affinity to the FcγRIIIa receptor on immune effector

cells, leading to a more potent ADCC response.
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Effector Function G0 (Afucosylated) G0F (Fucosylated) Key Findings

ADCC Activity
Significantly

Enhanced
Basal Level

The lack of core

fucose in G0

glycoforms leads to a

substantial increase in

binding affinity for

FcγRIIIa, resulting in a

more potent induction

of ADCC.[1][2][3][4]

This can be up to 100-

fold higher compared

to fucosylated

antibodies.[3]

CDC Activity
Generally Lower or

Unchanged
Generally Higher

Terminal galactose

residues, rather than

core fucosylation,

appear to have a

more significant

impact on CDC. Some

studies suggest that

fucosylation has no

significant effect on

C1q binding, the

initiating step of the

classical complement

pathway.

ADCP Activity Reduced Higher Unexpectedly, some

studies have shown

that G0 and G0F

glycoforms inversely

correlate with

Antibody-Dependent

Cellular Phagocytosis

(ADCP) activity.

Increased

galactosylation, rather
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than the absence of

fucose, appears to

correlate with stronger

ADCP.

Anti-Drug Antibody

(ADA) Formation
Not well-established Not well-established

While non-human

glycoforms can be

immunogenic, the

direct impact of core

fucosylation on the

generation of anti-

drug antibodies is not

extensively

documented in direct

comparative studies.

Pharmacokinetics

(PK)

Slightly increased

clearance
Reference clearance

Afucosylation may

lead to a minor

increase in clearance

rates compared to

fucosylated

counterparts.

Key Signaling Pathways and Experimental
Workflows
The differential immunogenicity of G0 and G0F glycoforms is rooted in their structural

interaction with Fc receptors on immune cells. The following diagrams illustrate the key

signaling pathway of ADCC and a typical experimental workflow for comparing the bioactivity of

these glycoforms.
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Caption: ADCC signaling pathway comparing G0 and G0F glycoforms.
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Caption: Experimental workflow for comparing G0 and G0F immunogenicity.

Experimental Protocols
The following are generalized methodologies for key experiments used to compare the

immunogenicity of G0 and G0F glycoforms. Specific details may vary based on the monoclonal

antibody and cell lines used.
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Generation and Purification of G0 and G0F Glycoforms
Cell Line Engineering: To produce afucosylated (G0) mAbs, a common method is the

knockout of the fucosyltransferase 8 (FUT8) gene in the host cell line (e.g., CHO cells).

Cell Culture: Wild-type and FUT8 knockout cell lines are cultured under standard conditions

to produce fucosylated (G0F) and afucosylated (G0) mAbs, respectively.

Purification: The mAbs are purified from the cell culture supernatant using protein A affinity

chromatography followed by further polishing steps such as ion-exchange chromatography

to ensure high purity.

Glycan Analysis
Sample Preparation: N-glycans are released from the purified mAbs using PNGase F

digestion. The released glycans are then fluorescently labeled, for example, with 2-

aminobenzamide (2-AB).

LC-MS Analysis: The labeled glycans are separated and identified using liquid

chromatography-mass spectrometry (LC-MS). This allows for the confirmation of the

fucosylation status and the relative abundance of different glycoforms.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Target Cells: A target cell line expressing the antigen of interest is labeled with a fluorescent

dye (e.g., calcein AM) or a radioactive isotope (e.g., ⁵¹Cr).

Effector Cells: Natural Killer (NK) cells, either primary cells or an established cell line (e.g.,

NK92), are used as effector cells.

Assay Procedure:

Target cells are incubated with serial dilutions of the G0 and G0F mAb glycoforms.

Effector cells are added at a specific effector-to-target (E:T) ratio.

The mixture is incubated for a set period (e.g., 4 hours).
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Cell lysis is quantified by measuring the release of the fluorescent dye or radioactive

isotope into the supernatant.

Data Analysis: The percentage of specific lysis is plotted against the antibody concentration,

and the EC50 value (the concentration of antibody that induces 50% of the maximum lysis)

is calculated.

Complement-Dependent Cytotoxicity (CDC) Assay
Target Cells: A target cell line expressing the antigen of interest is used.

Complement Source: A source of active complement, typically normal human serum, is used.

Assay Procedure:

Target cells are incubated with serial dilutions of the G0 and G0F mAb glycoforms.

The complement source is added to the mixture.

The mixture is incubated for a set period (e.g., 2 hours).

Cell viability is assessed using a colorimetric assay (e.g., MTT or XTT) or by flow

cytometry with a viability dye.

Data Analysis: The percentage of cell lysis is plotted against the antibody concentration to

determine the EC50 value.

FcγRIIIa Binding Assay
Methodology: Surface Plasmon Resonance (SPR) or flow cytometry are commonly used

methods.

SPR:

The FcγRIIIa receptor is immobilized on a sensor chip.

Serial dilutions of the G0 and G0F mAb glycoforms are flowed over the chip.
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The binding kinetics (association and dissociation rates) are measured to determine the

binding affinity (KD).

Flow Cytometry:

Effector cells expressing FcγRIIIa are incubated with fluorescently labeled G0 and G0F

mAb glycoforms.

The mean fluorescence intensity (MFI) is measured by flow cytometry, which is

proportional to the amount of bound antibody.

Conclusion
The presence or absence of core fucose on the Fc N-glycan is a critical determinant of the

immunological activity of therapeutic antibodies. The G0 glycoform, lacking core fucose,

consistently demonstrates significantly enhanced ADCC activity, a key mechanism for the

elimination of target cells in oncology and other therapeutic areas. While the impact on CDC is

less pronounced and appears to be more influenced by galactosylation, the profound effect on

ADCC makes afucosylation a highly attractive strategy for antibody engineering to enhance

therapeutic efficacy. Careful consideration of the desired mechanism of action is crucial when

selecting the optimal glycoform profile for a given therapeutic candidate. Further research is

warranted to fully elucidate the impact of fucosylation on ADCP and the potential for ADA

formation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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